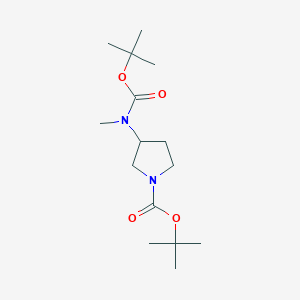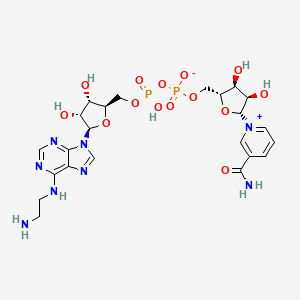
N6-(2-Aminoethyl)-NAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(2-Aminoethyl)-NAD: is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in various biochemical processes, including redox reactions, signaling pathways, and enzymatic functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-NAD typically involves the modification of NAD through the introduction of an aminoethyl group at the N6 position of the adenine ring. One common method involves the reaction of NAD with 2-aminoethyl chloride under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(2-Aminoethyl)-NAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
N6-(2-Aminoethyl)-NAD has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in studying enzyme mechanisms.
Biology: The compound is used in studying cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Industry: this compound is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N6-(2-Aminoethyl)-NAD involves its interaction with various enzymes and proteins. The aminoethyl group at the N6 position enhances its binding affinity to certain enzymes, thereby modulating their activity. The compound participates in redox reactions, transferring electrons and hydrogen ions, which are crucial for cellular energy production and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-Methyl-NAD
- N6-Ethyl-NAD
- N6-Propyl-NAD
Comparison
N6-(2-Aminoethyl)-NAD is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to other N6-substituted NAD derivatives, this compound exhibits higher binding affinity to certain enzymes and greater stability under physiological conditions. This makes it a valuable tool in biochemical research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H32N8O14P2 |
|---|---|
Molekulargewicht |
706.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C23H32N8O14P2/c24-3-4-26-20-14-21(28-9-27-20)31(10-29-14)23-18(35)16(33)13(44-23)8-42-47(39,40)45-46(37,38)41-7-12-15(32)17(34)22(43-12)30-5-1-2-11(6-30)19(25)36/h1-2,5-6,9-10,12-13,15-18,22-23,32-35H,3-4,7-8,24H2,(H4-,25,26,27,28,36,37,38,39,40)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 |
InChI-Schlüssel |
QDIRJGBLIZPDDJ-BSLNIGMPSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
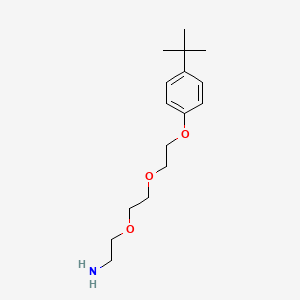


![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
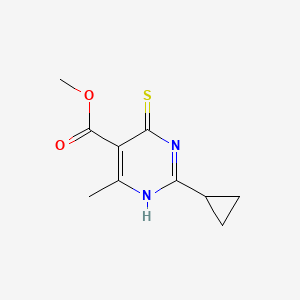
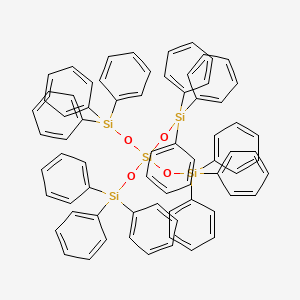
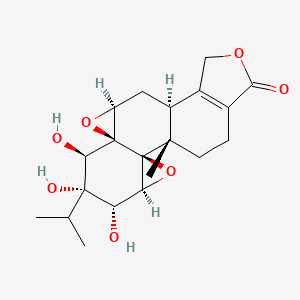
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
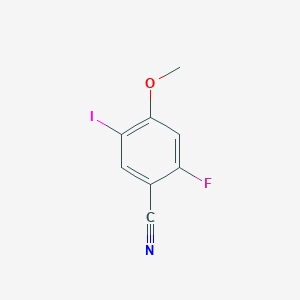
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
